
2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This specific compound is notable for its unique structure, which includes ethoxy, ethyl, and methyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one typically involves the reaction of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ketal, which then cyclizes to form the dioxane ring. The reaction conditions often require a controlled temperature and anhydrous environment to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy, ethyl, and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ketals and acetals.
Biology: The compound can serve as a building block for the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various chemical pathways .
類似化合物との比較
Similar Compounds
2-Ethyl-2-methyl-1,3-dioxolane: Similar in structure but with a five-membered ring.
2,2-Dimethyl-1,3-dioxane-4,6-dione: Known for its use in organic synthesis due to its acidity and steric rigidity.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Used as a building block in organic synthesis.
Uniqueness
2-Ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one is unique due to its specific substituents and the stability of its six-membered dioxane ring. This stability makes it a valuable intermediate in various chemical reactions and applications .
特性
CAS番号 |
114592-81-3 |
|---|---|
分子式 |
C9H16O4 |
分子量 |
188.22 g/mol |
IUPAC名 |
2-ethoxy-6-ethyl-2-methyl-1,3-dioxan-4-one |
InChI |
InChI=1S/C9H16O4/c1-4-7-6-8(10)13-9(3,12-7)11-5-2/h7H,4-6H2,1-3H3 |
InChIキー |
KPSRGYFRPFLSQX-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(=O)OC(O1)(C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)
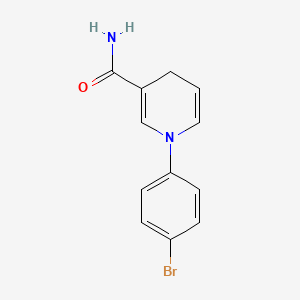
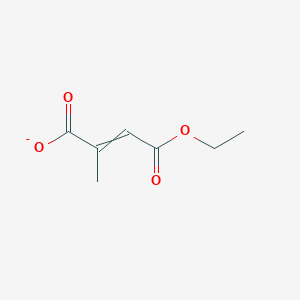
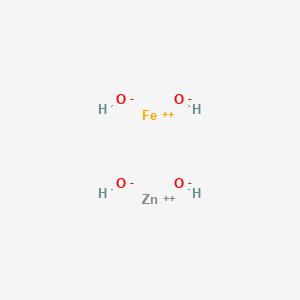
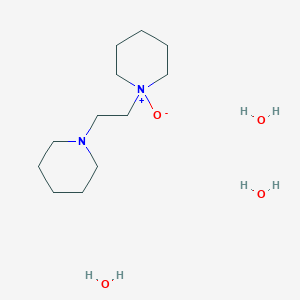
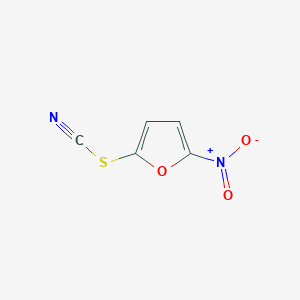
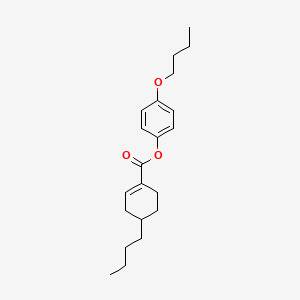
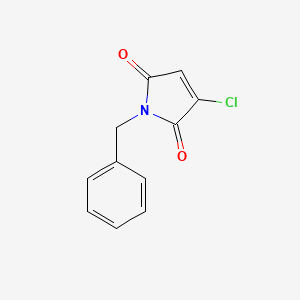
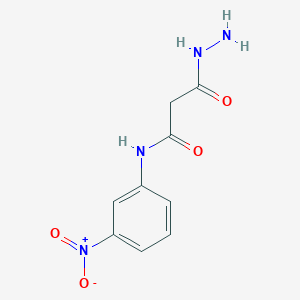
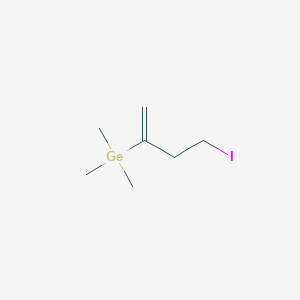
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)
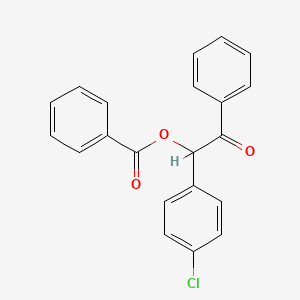
![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)
